molecular formula C13H14N2O2S B2770663 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-51-2

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No. B2770663
CAS RN: 851288-51-2
M. Wt: 262.33
InChI Key: MKJVZQNSMLUQKV-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a chemical compound with the CAS Number: 851288-51-2 . It has a molecular weight of 262.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is { [1- (3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid . The InChI code for this compound is 1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound has been associated with antimicrobial effects . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigating its mechanism of action and efficacy could lead to novel treatments.

Antifungal Properties

{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]thio}acetic acid may exhibit antifungal activity . Understanding its mode of action and specificity against fungal species could contribute to the development of antifungal drugs.

Antioxidant Effects

Compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group have demonstrated antioxidant properties . Researchers could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements.

Anti-Inflammatory Applications

The literature suggests that this compound may possess anti-inflammatory effects . Investigating its impact on inflammatory pathways and immune responses could provide insights for managing inflammatory conditions.

Potential Anticancer Agent

Given the diverse biological activities associated with similar compounds, researchers might explore the anticancer potential of {[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]thio}acetic acid . In vitro and in vivo studies could reveal its effects on cancer cell lines and tumor growth.

Neuroprotective Studies

Considering the heterocyclic structure, researchers could investigate the neuroprotective properties of this compound . Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could be relevant areas of study.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVZQNSMLUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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